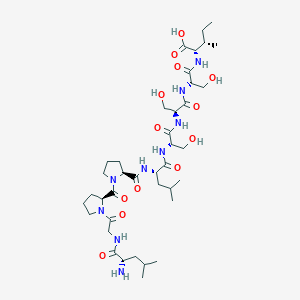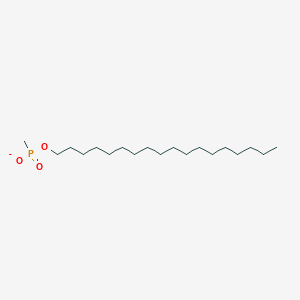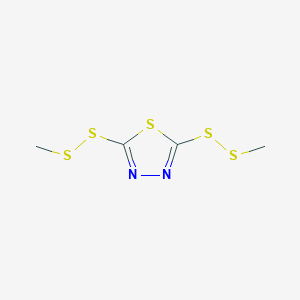
2,5-Bis(methyldisulfanyl)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(methyldisulfanyl)-1,3,4-thiadiazole is a sulfur-containing heterocyclic compound It is characterized by the presence of two methyldisulfanyl groups attached to a 1,3,4-thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(methyldisulfanyl)-1,3,4-thiadiazole typically involves the reaction of 2,5-dimercapto-1,3,4-thiadiazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(methyldisulfanyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The methyldisulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted thiadiazole derivatives.
Applications De Recherche Scientifique
2,5-Bis(methyldisulfanyl)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,5-Bis(methyldisulfanyl)-1,3,4-thiadiazole involves its interaction with biological molecules through its disulfide bonds. These bonds can undergo redox reactions, leading to the formation of reactive intermediates that can interact with proteins, enzymes, and other cellular components. The compound’s effects are mediated through these interactions, which can disrupt cellular processes and lead to various biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimercapto-1,3,4-thiadiazole: Lacks the methyldisulfanyl groups but has similar chemical properties.
2,5-Bis(ethylthio)-1,3,4-thiadiazole: Contains ethylthio groups instead of methyldisulfanyl groups.
2,5-Bis(phenylthio)-1,3,4-thiadiazole: Contains phenylthio groups instead of methyldisulfanyl groups.
Uniqueness
2,5-Bis(methyldisulfanyl)-1,3,4-thiadiazole is unique due to the presence of methyldisulfanyl groups, which impart distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
651769-96-9 |
|---|---|
Formule moléculaire |
C4H6N2S5 |
Poids moléculaire |
242.4 g/mol |
Nom IUPAC |
2,5-bis(methyldisulfanyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C4H6N2S5/c1-7-10-3-5-6-4(9-3)11-8-2/h1-2H3 |
Clé InChI |
CAMHLMQUGXGKNH-UHFFFAOYSA-N |
SMILES canonique |
CSSC1=NN=C(S1)SSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


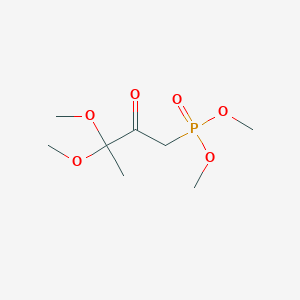

![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(3-thienyl)-](/img/structure/B15161023.png)
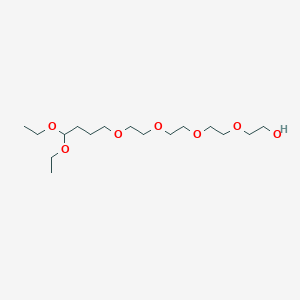
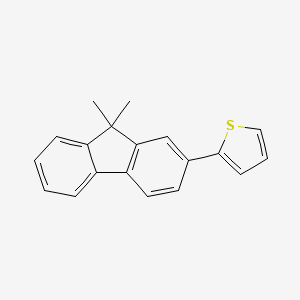
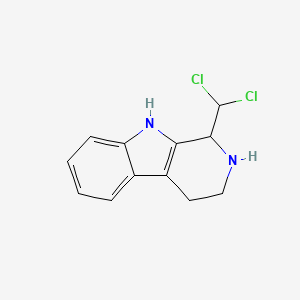
![Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate](/img/structure/B15161047.png)

![(2S)-3-[(Pyren-1-YL)methoxy]propane-1,2-diol](/img/structure/B15161050.png)
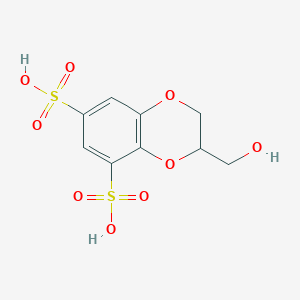

![2-Methyl-4-[(E)-phenyldiazenyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15161059.png)
